

Application of Enasidenib-d6 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enasidenib-d6*

Cat. No.: *B15137361*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (Idhifa®) is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.^{[1][2]} Understanding the potential for drug-drug interactions (DDIs) is critical for its safe and effective use, as cancer patients are often on multiple concomitant medications. **Enasidenib-d6**, a deuterated form of enasidenib, serves as a crucial tool, primarily as an internal standard, in the bioanalytical assays that underpin these DDI studies. Its use ensures accurate quantification of enasidenib concentrations in complex biological matrices, a fundamental requirement for robust pharmacokinetic (PK) and DDI assessment.

In vitro studies have shown that enasidenib can inhibit various drug-metabolizing enzymes and transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptide 1B1 (OATP1B1), and OATP1B3.^{[1][3]} This document provides detailed application notes and protocols for investigating the DDI potential of enasidenib, highlighting the integral role of **enasidenib-d6**.

Data Presentation: Summary of Clinical DDI Studies

The following tables summarize the results from clinical DDI studies where enasidenib was co-administered with probe substrates for various cytochrome P450 (CYP) enzymes and drug transporters.

Table 1: Effect of Enasidenib on the Pharmacokinetics of CYP Probe Substrates[2]

CYP Isozyme	Probe Substrate	Parameter	Geometric Mean Ratio (Substrate + Enasidenib / Substrate Alone)	90% Confidence Interval
CYP2D6	Dextromethorphan	AUC(0-∞)	1.37	0.96, 1.96
Cmax	1.24	0.94, 1.65		
CYP2C9	Flurbiprofen	AUC(0-∞)	1.14	1.01, 1.29
Cmax	0.97	0.86, 1.08		
CYP3A4	Midazolam	AUC(0-∞)	0.57	0.34, 0.97
Cmax	0.77	0.39, 1.53		
CYP2C19	Omeprazole	AUC(0-∞)	1.86	1.33, 2.60
Cmax	1.47	0.93, 2.31		
CYP2C8	Pioglitazone	AUC(0-∞)	0.80	0.62, 1.03
Cmax	0.87	0.65, 1.16		

Table 2: Effect of Enasidenib on the Pharmacokinetics of Transporter Probe Substrates[1]

Transporter(s)	Probe Substrate	Parameter	Geometric Mean Ratio (Substrate + Enasidenib / Substrate Alone)	90% Confidence Interval
P-gp	Digoxin (0.25 mg)	AUC(0-30 days)	1.2	0.9, 1.6
OATP1B1, OATP1B3, BCRP	Rosuvastatin (10 mg)	AUC(0-∞)	3.4	2.6, 4.5
Cmax	3.66	N/A		

Note: The Cmax ratio for rosuvastatin was reported as an increase of 366%, which is presented here as a ratio of 3.66.[4]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of enasidenib for major CYP isozymes. **Enasidenib-d6** would be used in the analytical phase to ensure accurate quantification if enasidenib itself were being measured.

Objective: To evaluate the direct inhibitory potential of enasidenib on major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

- Human liver microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

- Enasidenib
- Positive control inhibitors for each CYP isozyme
- Phosphate buffer (pH 7.4)
- Acetonitrile with an internal standard (e.g., a deuterated analog of the metabolite or a structurally similar compound; if quantifying enasidenib, **enasidenib-d6** would be used here).
- 96-well plates
- LC-MS/MS system

Procedure:

- Preparation of Reagents: Prepare stock solutions of enasidenib, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO).
- Incubation Mixture Preparation: In a 96-well plate, combine phosphate buffer, HLM, and the NADPH regenerating system.
- Pre-incubation: Add varying concentrations of enasidenib or the positive control inhibitor to the wells. Pre-incubate the mixture at 37°C for 10 minutes.
- Initiation of Reaction: Add the CYP-specific probe substrate to each well to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
- Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

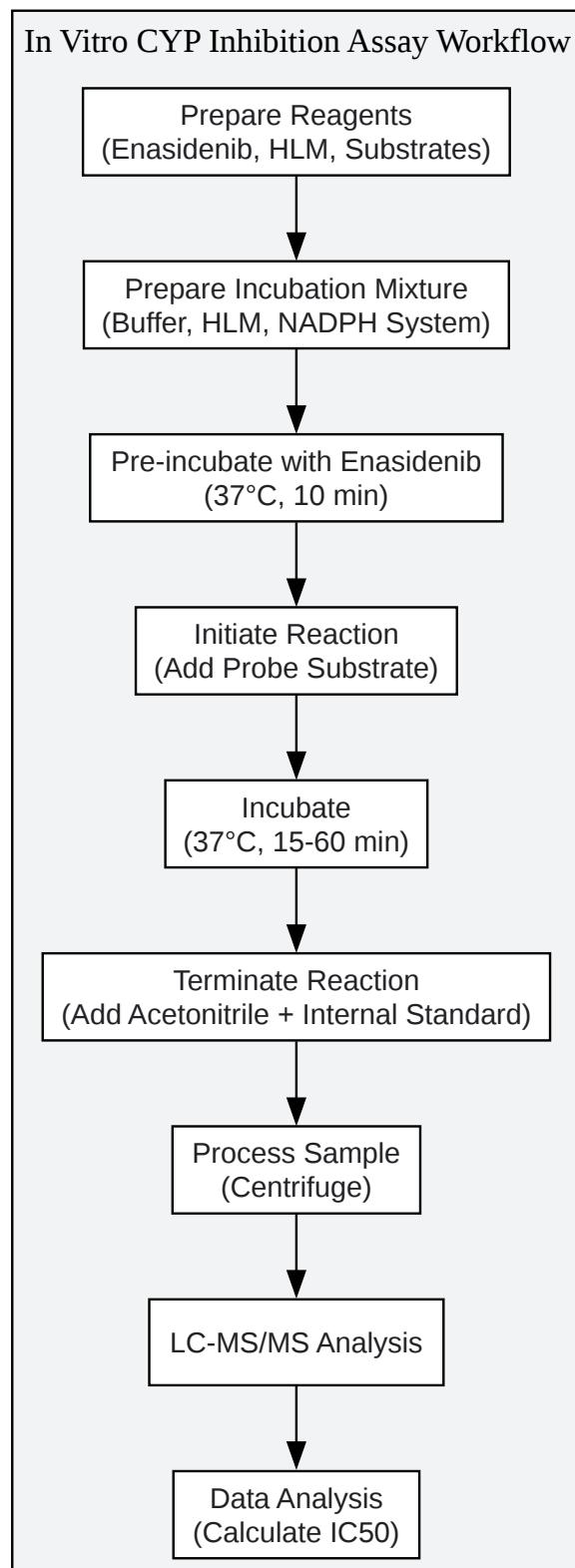
- LC-MS/MS Analysis: Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
- Data Analysis: Plot the percentage of inhibition versus the logarithm of the enasidenib concentration. Determine the IC₅₀ value using a suitable nonlinear regression model.

Protocol 2: Clinical DDI Study with a Cocktail of Probe Substrates

This protocol describes a clinical study to assess the *in vivo* DDI potential of enasidenib.

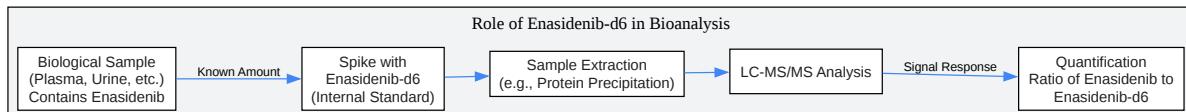
Enasidenib-d6 is essential for the bioanalytical method to quantify enasidenib concentrations in patient plasma samples.

Objective: To evaluate the effect of multiple doses of enasidenib on the pharmacokinetics of a cocktail of probe substrates for various CYP enzymes and transporters.

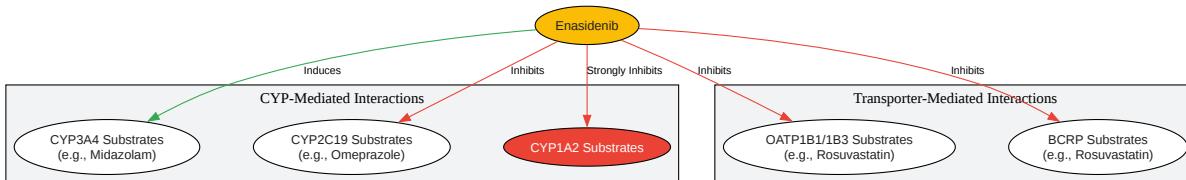

Study Design:

- Open-label, single-sequence study in patients with relapsed or refractory AML or myelodysplastic syndrome.[1][2]
- Day 1: Administer a cocktail of probe substrates alone (e.g., dextromethorphan, flurbiprofen, midazolam, omeprazole, pioglitazone, digoxin, rosuvastatin).
- Serial Blood Sampling: Collect blood samples at predetermined time points to characterize the pharmacokinetics of each probe substrate.
- Enasidenib Administration: Administer enasidenib (e.g., 100 mg once daily) for a specified duration (e.g., 28 days) to reach steady-state concentrations.[1][2]
- Day 28: Co-administer the same cocktail of probe substrates with enasidenib.
- Serial Blood Sampling: Repeat the blood sampling schedule to characterize the pharmacokinetics of the probe substrates in the presence of enasidenib.

Bioanalytical Method:


- Sample Preparation: Extract plasma samples (e.g., using protein precipitation or liquid-liquid extraction). Add **enasidenib-d6** as the internal standard to all samples, calibrators, and quality controls to account for variability during sample processing and analysis.
- LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of all probe substrates, their major metabolites, and enasidenib. The use of stable isotope-labeled internal standards like **enasidenib-d6** is best practice.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax) for each probe substrate with and without co-administration of enasidenib using non-compartmental analysis.
- Statistical Analysis: Calculate the geometric mean ratios and 90% confidence intervals for the pharmacokinetic parameters to assess the significance of any observed interactions.

Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro CYP inhibition assay.

[Click to download full resolution via product page](#)

Caption: Use of **Enasidenib-d6** as an internal standard.

[Click to download full resolution via product page](#)

Caption: Summary of Enasidenib's key DDI mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assessment of Transporter-Mediated Drug Interactions for Enasidenib Based on a Cocktail Study in Patients With Relapse or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of CYP-Mediated Drug Interactions for Enasidenib Based on a Cocktail Study in Patients with Relapse or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- To cite this document: BenchChem. [Application of Enasidenib-d6 in Drug-Drug Interaction Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137361#application-of-enasidenib-d6-in-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com